4-Bromo-5-methyl-2-(3-pyridyl)thiazole
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Overview
Description
4-Bromo-5-methyl-2-(3-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom, a methyl group, and a pyridyl group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(3-pyridyl)thiazole can be achieved through various methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the annulation of thiazole to a pyridine ring, which involves the use of pyridine derivatives followed by thiazole heterocycle formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(3-pyridyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed.
Major Products
Substitution: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiazolidines.
Scientific Research Applications
4-Bromo-5-methyl-2-(3-pyridyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(3-pyridyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine structure and exhibit various biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Bisthiazoles: These compounds contain two thiazole rings and are known for their antimicrobial and antitumor activities.
Uniqueness
4-Bromo-5-methyl-2-(3-pyridyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substitutions, along with the pyridyl group, make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-5-methyl-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-3-2-4-11-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXNDMHBTDJCFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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